![molecular formula C16H17NO2 B1441124 3-[4-(Benzyloxy)phenoxy]azetidine CAS No. 1219977-14-6](/img/structure/B1441124.png)

3-[4-(Benzyloxy)phenoxy]azetidine

Overview

Description

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis

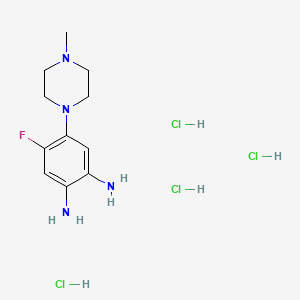

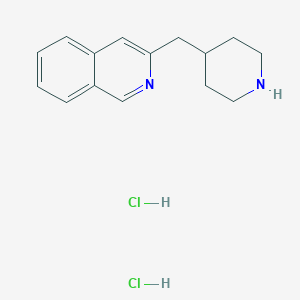

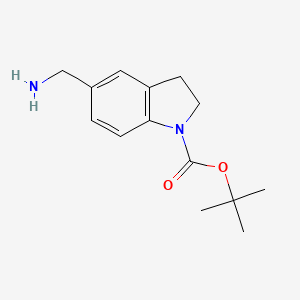

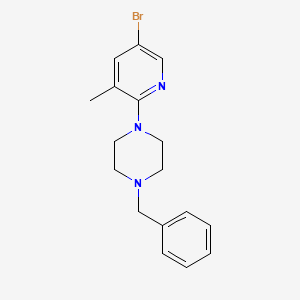

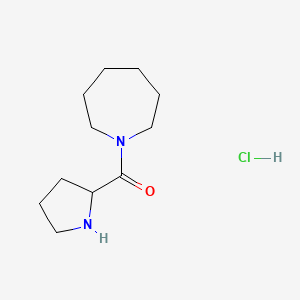

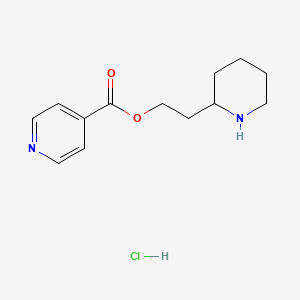

The molecular formula of 3-[4-(Benzyloxy)phenoxy]azetidine is C16H17NO2 . The structure of azetidines is driven by a considerable ring strain, which makes them significantly more stable than related aziridines .Chemical Reactions Analysis

Azetidines are highly reactive due to their ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.31 g/mol. The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol .Scientific Research Applications

Stereoselective Synthesis

- Synthesis of cis-3,4-disubstituted piperidines : This research focused on the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the stereoselective preparation of various piperidines. These compounds are valuable in medicinal chemistry (Mollet et al., 2011).

Chemical Synthesis and Transformation

- Functionalized Azetidines : A study on homochiral azetidines showcased the synthesis of various benzyloxy azetidines starting from diethyl-L-tartrate, highlighting the versatility of these compounds in synthetic chemistry (Duréault et al., 1993).

- Use as Building Blocks : Research demonstrated the transformation of 3-benzyloxy-β-lactams into 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, which served as precursors for various chemical structures (Thi et al., 2018).

Antimicrobial and Antitubercular Activities

- Antimicrobial and Antitubercular Derivatives : A study synthesized novel trihydroxy benzamido azetidin-2-one derivatives, which showed significant antimicrobial and antitubercular activities (Ilango & Arunkumar, 2011).

Glycosidase Inhibitory Activity

- Polyhydroxylated Azetidine Iminosugars : Research on azetidine iminosugars derived from d-glucose revealed significant inhibitory activity against certain enzymes, suggesting potential applications in medicinal chemistry (Lawande et al., 2015).

Herbicidal Activities

- Herbicidal Pyridazine Derivatives : A study on pyridazine derivatives, including some benzyloxy compounds, found excellent herbicidal activities, indicating potential agricultural applications (Xu et al., 2012).

Mechanism of Action

Target of Action

Azetidines are four-membered nitrogen-containing heterocycles . They are used in organic synthesis and medicinal chemistry

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization

Future Directions

Biochemical Analysis

Biochemical Properties

3-[4-(Benzyloxy)phenoxy]azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring, characterized by its high ring-strain energy, contributes to its reactivity and stability . It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes through binding interactions. These interactions can lead to enzyme inhibition or activation, thereby affecting the overall biochemical reaction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s azetidine ring allows it to form binding interactions with biomolecules, which can result in enzyme inhibition or activation . These binding interactions can lead to changes in gene expression, further influencing cellular processes. The molecular mechanism of this compound involves the modulation of enzyme activity and gene expression, which collectively contribute to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biochemical activity . Over extended periods, the compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies in both in vitro and in vivo settings have provided insights into the temporal effects of this compound on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate these processes . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its role in modulating metabolic activities within the cell. By interacting with specific enzymes, this compound can alter the flow of metabolites, thereby impacting overall cellular metabolism.

Properties

IUPAC Name |

3-(4-phenylmethoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECRATFGGJQGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)

![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)